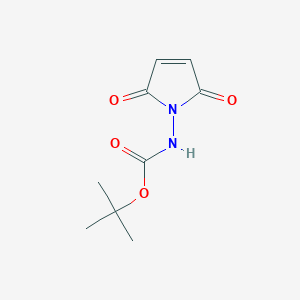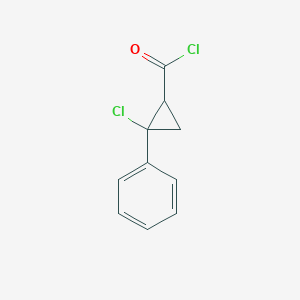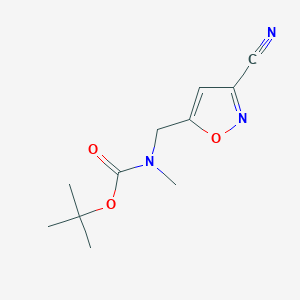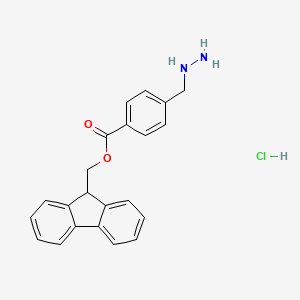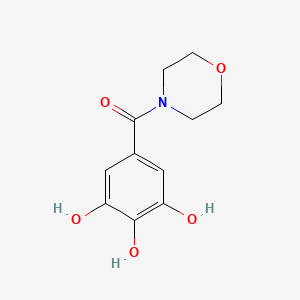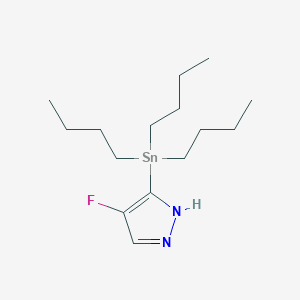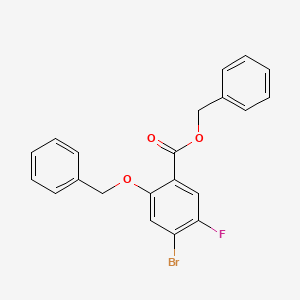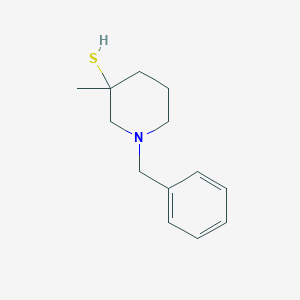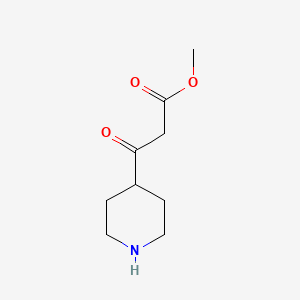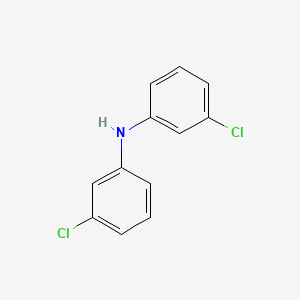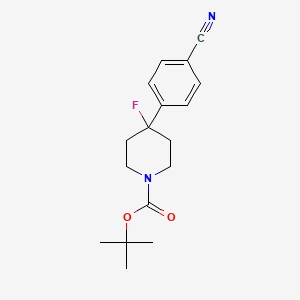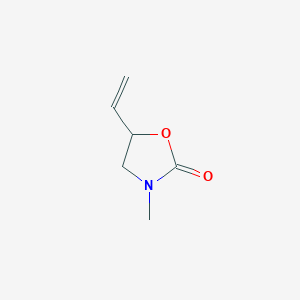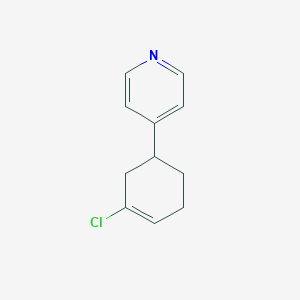
4-(3-Chlorocyclohex-3-en-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorocyclohex-3-en-1-yl)pyridine is an organic compound with the molecular formula C11H12ClN It is a derivative of pyridine, featuring a chlorinated cyclohexene ring attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine typically involves the reaction of 4-cyanopyridine with 1-chlorocyclohexene. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
4-(3-Chlorocyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chlorinated cyclohexene ring or the pyridine ring.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-(3-Chlorocyclohex-3-en-1-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 4-(4-Chlorocyclohex-3-en-1-yl)pyridine
- 4-(3-Methoxycyclohex-2-en-1-yl)pyridine
- 4-(2-Chlorocyclohex-2-en-1-yl)pyridine
Uniqueness
4-(3-Chlorocyclohex-3-en-1-yl)pyridine is unique due to the specific position of the chlorine atom and the double bond in the cyclohexene ring. This structural feature influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.
特性
CAS番号 |
88260-30-4 |
|---|---|
分子式 |
C11H12ClN |
分子量 |
193.67 g/mol |
IUPAC名 |
4-(3-chlorocyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h3-7,10H,1-2,8H2 |
InChIキー |
YOLKMUKEPUDTCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=C1)Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


